Palbociclib exerts its anti-cancer effects primarily by inhibiting CDK4/6, which are key regulators of the G1 to S phase transition in the cell cycle. [, , , , ] By binding to these kinases, palbociclib prevents the phosphorylation of Rb. [, , , , ] Unphosphorylated Rb then binds to and inhibits E2F transcription factors, which are essential for the expression of genes required for S phase entry. [] This ultimately leads to cell cycle arrest in the G1 phase, inhibiting the proliferation of rapidly dividing cancer cells. [, , , , ]
Palbociclib has emerged as a promising therapeutic agent in various cancer types, primarily those driven by dysregulated CDK4/6 activity and characterized by hormone receptor positivity. [, , , ]
The development of resistance to palbociclib and other CDK4/6 inhibitors poses a significant challenge in cancer treatment. [, , , , ] Research efforts are focused on understanding the underlying mechanisms of resistance, which include:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6